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Compound of Interest

Compound Name: Cassythicine

Cat. No.: B050406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Cassythicine, an aporphine alkaloid of significant interest in phytochemical and

pharmacological research. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for

clarity and comparative analysis. This document also outlines the experimental protocols

utilized for data acquisition, ensuring reproducibility and methodological transparency.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. The ¹H and ¹³C NMR data for Cassythicine provide detailed information about its

proton and carbon framework.

¹H NMR Spectroscopic Data
The proton NMR data for Cassythicine, as reported in the literature, is summarized in Table 1.

These assignments are crucial for identifying the hydrogen atoms within the molecular

structure.

Table 1: ¹H NMR Spectroscopic Data of Cassythicine
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 6.56 s

H-8 6.78 s

H-9 7.05 s

H-6a 4.15 d 13.5

H-5α 3.55 m

H-5β 3.05 m

H-4α 3.20 m

H-4β 2.80 m

H-7α 3.10 m

H-7β 2.60 m

OCH₃-2 3.89 s

NCH₃ 2.55 s

OCH₂O 5.92, 6.05 d, d 1.5

¹³C NMR Spectroscopic Data
The carbon-13 NMR data provides a map of the carbon skeleton of Cassythicine. Table 2

presents the chemical shifts for each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data of Cassythicine
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Position Chemical Shift (δ, ppm)

C-1 145.8

C-1a 127.2

C-1b 122.5

C-2 147.5

C-3 109.1

C-3a 128.9

C-4 53.2

C-5 62.1

C-6a 35.1

C-7 29.1

C-7a 115.7

C-8 111.5

C-9 121.8

C-10 142.5

C-11 142.8

C-11a 129.5

OCH₃-2 55.9

NCH₃ 43.7

OCH₂O 100.8

Experimental Protocol: NMR Spectroscopy
The NMR spectra were recorded on a Bruker Avance 500 spectrometer. The ¹H NMR spectra

were acquired at 500 MHz and the ¹³C NMR spectra at 125 MHz. Samples were dissolved in
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deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups present in a molecule. The

characteristic absorption bands in the IR spectrum of Cassythicine are indicative of its

structural features.

Table 3: Infrared (IR) Spectroscopic Data of Cassythicine

Wavenumber (cm⁻¹) Functional Group Assignment

3400 O-H stretch (phenolic)

2920 C-H stretch (aliphatic)

1610 C=C stretch (aromatic)

1505 C=C stretch (aromatic)

1250 C-O stretch (ether)

1040 C-O stretch (ether)

940 O-CH₂-O bend (methylenedioxy)

Experimental Protocol: IR Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The

sample was prepared as a KBr (potassium bromide) pellet. The spectrum was recorded in the

range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in confirming its molecular formula and structure.

Mass Spectrometric Data
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The mass spectrum of Cassythicine shows a molecular ion peak consistent with its chemical

formula.

Table 4: Mass Spectrometry (MS) Data of Cassythicine

m/z Ion Assignment

325 [M]⁺ (Molecular Ion)

Experimental Protocol: Mass Spectrometry
The mass spectrum was recorded on a mass spectrometer using an electron ionization (EI)

source. The ionization energy was set to 70 eV.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Cassythicine.
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Caption: Workflow for the isolation and spectroscopic analysis of Cassythicine.
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This guide serves as a centralized resource for the spectroscopic data of Cassythicine,

intended to support further research and development in the fields of natural product chemistry

and drug discovery.

To cite this document: BenchChem. [Spectroscopic Profile of Cassythicine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050406#spectroscopic-data-of-cassythicine-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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